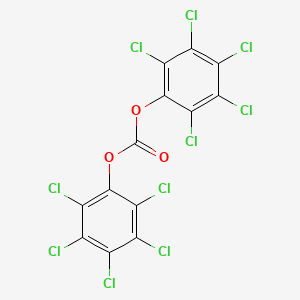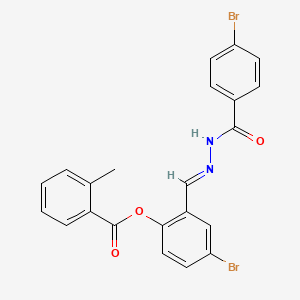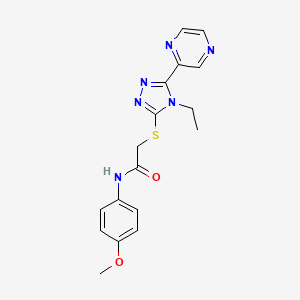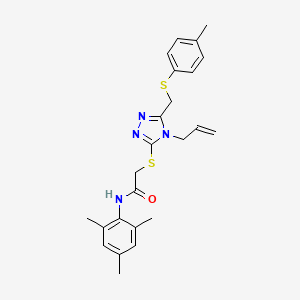
Decachlorodiphenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decachlorodiphenyl carbonate is a highly chlorinated organic compound, known for its chemical stability and resistance to degradation. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl structures. These compounds have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties.
準備方法
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl carbonate can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product. The final product is obtained in high purity and is often used as an intermediate in the production of other chemicals.
化学反応の分析
Types of Reactions: Decachlorodiphenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to lower chlorinated biphenyls using reducing agents such as sodium borohydride.
Oxidation Reactions: It can be oxidized to form chlorinated biphenyl oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted biphenyls.
Reduction: Lower chlorinated biphenyls.
Oxidation: Chlorinated biphenyl oxides.
科学的研究の応用
Decachlorodiphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of chlorinated organic compounds in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of decachlorodiphenyl carbonate involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, leading to oxidative stress and potential cellular damage.
類似化合物との比較
Decachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties but different applications.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide and in the production of other chemicals.
Polychlorinated Dibenzodioxins: A group of chemically related compounds known for their toxicity and environmental persistence.
Uniqueness: Decachlorodiphenyl carbonate is unique due to its specific structure and high degree of chlorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh environmental conditions.
特性
CAS番号 |
7497-08-7 |
|---|---|
分子式 |
C13Cl10O3 |
分子量 |
558.7 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChIキー |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083425.png)
![Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083431.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)


![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15083503.png)

